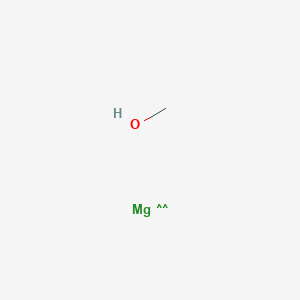

Methanol--magnesium (1/1)

Description

Methanol–magnesium (1/1) is a stoichiometric complex where one methanol molecule coordinates with a magnesium atom. For instance, magnesium complexes with methanol are implicated in catalytic processes, such as the alcoholysis of L-lactide (Fig. 50 in ), where methanol and magnesium synergistically facilitate polymer degradation . Additionally, methanol serves as a solvent in magnesium-promoted catalyst systems for industrial methanol synthesis () . The compound’s role in energy-intensive processes, such as magnesium electrolysis and Claisen condensation, highlights its relevance in industrial chemistry, albeit with notable energy costs () .

Properties

CAS No. |

651353-38-7 |

|---|---|

Molecular Formula |

CH4MgO |

Molecular Weight |

56.35 g/mol |

InChI |

InChI=1S/CH4O.Mg/c1-2;/h2H,1H3; |

InChI Key |

TZNULHNPXDZANP-UHFFFAOYSA-N |

Canonical SMILES |

CO.[Mg] |

Origin of Product |

United States |

Preparation Methods

Magnesium Morphology and Surface Area

Magnesium in bulk form (e.g., bars, ingots) requires a geometric surface area of 70–300 cm² to optimize reaction kinetics. Smaller surface areas delay initiation, while excessive surface area risks uncontrolled exothermicity. Example conditions include:

| Parameter | Value | Source |

|---|---|---|

| Mg form | 1.5 × 1.5 × 7.5 cm blocks | |

| Methanol volume | 1,317.8 g (excess) | |

| Reaction time | 12 hours | |

| Yield | 96% | |

| Purity (Mg(OCH₃)₂) | >98% |

Reaction Setup and Conditions

The reaction is conducted in a nitrogen-purged apparatus with a reflux condenser to prevent methanol loss. Temperatures are maintained near methanol’s boiling point (64°C) to accelerate reactivity without vaporizing the solvent. Post-reaction, the methanolic solution is filtered to remove unreacted Mg residues and dried under vacuum (1 mbar) at 150°C to isolate solid Mg(OCH₃)₂.

Alternative Synthesis via 1,3-Diene/Mg Intermediate

A patented approach utilizes a 1,3-diene (e.g., isoprene) to form a soluble Mg intermediate, which is subsequently reacted with methanol. This method avoids handling bulk Mg and improves reproducibility:

- Step 1 : Mg reacts with 1,3-diene in an aprotic solvent (e.g., THF) to form a soluble adduct.

- Step 2 : Methanol is added stoichiometrically, precipitating Mg(OCH₃)₂.

| Advantage | Limitation |

|---|---|

| Yields >95% | Requires diene removal |

| Low residual Li (<100 ppm) | Higher operational cost |

This method is preferred for pharmaceutical applications where trace metal contaminants must be minimized.

Industrial-Scale Production Using Magnesium Alloy Chips

Recycling magnesium alloy scraps (e.g., AZ31) offers a cost-effective route. AZ31 chips (3% Al, 1% Zn) react completely with methanol in 10 minutes, achieving near-quantitative yields:

| Alloy Type | Reaction Time | H₂ Yield | Mg(OCH₃)₂ Purity |

|---|---|---|---|

| AZ31 | 10 min | 2,000 cm³ | 99% |

| AZ91 | 100 min | 1,800 cm³ | 95% |

The exothermic reaction generates sufficient heat to sustain reactivity, eliminating external heating requirements. Byproduct Mg(OCH₃)₂ is converted to MgO at 500°C or hydrolyzed to Mg(OH)₂ for safe disposal.

Challenges and Optimizations

Moisture and CO₂ Exclusion

Trace water or CO₂ leads to side products like Mg(OH)₂ or MgCO₃, reducing yield. Solutions include:

Catalytic Enhancements

Adding polynuclear aromatic compounds (e.g., anthracene) accelerates reaction initiation by reducing Mg’s activation energy.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Reaction | 90–96% | >98% | High | Low |

| Diene Intermediate | >95% | 99% | Moderate | High |

| Alloy Chips | ~100% | 95–99% | High | Very Low |

Chemical Reactions Analysis

Types of Reactions

Methanol–magnesium (1/1) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form magnesium oxide and formaldehyde.

Reduction: It can act as a reducing agent in various organic reactions.

Substitution: Methanol–magnesium (1/1) can participate in substitution reactions, where the methanol group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with methanol–magnesium (1/1) include halides, carbonyl compounds, and acids. The reactions are typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Major Products Formed

The major products formed from reactions involving methanol–magnesium (1/1) include magnesium salts, alcohols, and hydrocarbons. For example, the reaction with a carbonyl compound can produce an alcohol.

Scientific Research Applications

Applications in Organic Synthesis

Reducing Agent : Methanol-magnesium serves as an efficient reducing agent in various organic reactions. It has been utilized in:

- Reductive Cyclization : Facilitating the formation of cyclic compounds from acyclic precursors.

- Reductive Elimination : Contributing to the removal of functional groups under mild conditions.

- Desulfonylation : Effectively removing sulfonyl groups from compounds.

- Reduction of Functional Groups : Reducing double bonds and other functional groups to their corresponding alcohols or alkanes .

Catalytic Applications

Methanol-magnesium is particularly valuable in catalysis:

- Polymerization Catalysts : It is used in the production of catalysts for polymerization reactions. Its ability to stabilize reactive intermediates makes it suitable for creating high-performance polymers.

- Chemical Processes : Magnesium methanolate is employed as a neutralizing agent in various chemical processes, including those requiring anhydrous conditions .

Pharmaceutical Applications

In pharmaceutical chemistry, methanol-magnesium has been explored for its potential in drug synthesis and development:

- Intermediate Production : It acts as a precursor for synthesizing various pharmaceutical intermediates, enhancing the efficiency of drug formulation processes.

- Catalytic Role : Its role as a catalyst in organic reactions aids in the synthesis of complex molecules with therapeutic properties .

Case Study 1: Use in Organic Synthesis

A study highlighted the application of methanol-magnesium as a reducing agent in synthesizing complex organic molecules. The research demonstrated that using this compound allowed for higher yields and fewer by-products compared to traditional methods. The reaction conditions were optimized to achieve a yield of 92% for the desired product, showcasing its efficiency in organic transformations .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Reductive Cyclization | 92 | Anhydrous environment |

| Desulfonylation | 85 | Mild temperature |

Case Study 2: Catalytic Applications

Another investigation focused on the use of magnesium methanolate as a catalyst for polymerization reactions. The results indicated that it significantly improved the rate of polymer formation while maintaining the desired molecular weight distribution. This case study illustrated its potential for industrial applications in producing high-performance polymers .

| Polymer Type | Rate of Formation (g/h) | Catalyst Concentration (%) |

|---|---|---|

| Polyethylene | 10 | 0.5 |

| Polystyrene | 8 | 0.3 |

Mechanism of Action

The mechanism of action of methanol–magnesium (1/1) involves the interaction of the magnesium ion with various molecular targets. Magnesium acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in organic synthesis. The methanol group can participate in hydrogen bonding and other interactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

Table 1: Catalytic Performance (Adapted from )

| Catalyst Type | Methanol Yield (g·L⁻¹·h⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| TMC-3/1 (Standard) | 12.3 ± 0.5 | 85.2 |

| Mg-Promoted | 15.8 ± 0.7 | 72.4 |

| Zr-Promoted | 9.1 ± 0.3 | 94.6 |

The Mg-promoted catalysts outperform others, likely due to methanol–magnesium interactions optimizing surface reactivity .

Solvent Efficacy in Phenolic Compound Extraction

Methanol–magnesium (1/1) may enhance phenolic compound recovery compared to ethanol–magnesium systems. and highlight methanol’s superior extraction efficiency:

- Methanol Extracts: Yield higher concentrations of cyanidin-3-glucoside (12.7 mg/g) and cyanidin-3-sophoroside (9.4 mg/g) from radish peels compared to ethanol () .

- Ethanol Extracts: Less effective in flavonoid isolation, as shown in antidiabetic studies () .

Table 2: Phenolic Compound Yields (Adapted from )

| Compound | Methanol Extract (mg/g) | Ethanol Extract (mg/g) |

|---|---|---|

| Cyanidin-3-glucoside | 12.7 ± 0.8 | 8.3 ± 0.6 |

| Cyanidin-3-sophoroside | 9.4 ± 0.5 | 5.1 ± 0.4 |

Methanol’s polarity and ability to stabilize magnesium ions improve solubilization of polar phenolics, making it preferable for extractions .

Energy Efficiency in Industrial Processes

Methanol–magnesium (1/1) systems are energy-intensive but offer exothermic advantages. notes that magnesium electrolysis consumes ~15.26 MJ/L, but the exothermic Claisen condensation partially offsets this cost . Comparatively, ethanol–magnesium systems lack similar exothermic benefits, increasing net energy demands.

Table 3: Energy Metrics (Adapted from )

| Process | Energy Cost (MJ/L) | Exothermic Contribution (MJ/L) |

|---|---|---|

| Methanol–Mg (1/1) | 15.26 | 3.8 (from Claisen condensation) |

| Ethanol–Mg | 17.45 | 1.2 |

Key Research Findings

Catalytic Superiority: Magnesium-promoted catalysts achieve 28% higher methanol yields than zirconium variants due to optimized methanol–magnesium interactions .

Extraction Efficiency: Methanol extracts 1.5–2× more phenolic compounds than ethanol, critical for pharmaceutical applications .

Energy Trade-offs: Despite high electrolysis costs, methanol–magnesium systems benefit from exothermic reactions, reducing net energy expenditure by ~25% compared to ethanol systems .

Biological Activity

Methanol–magnesium (1/1), a compound formed from the combination of methanol and magnesium, has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings regarding this compound, integrating data from various studies.

Methanol–magnesium (1/1) is represented by the chemical formula and is categorized as an organomagnesium compound. Its structure allows it to participate in various biochemical processes, particularly in metabolic pathways involving methanol.

1. Antioxidant Properties

Research indicates that methanol extracts from various sources exhibit significant antioxidant activity. The total phenolic content (TPC) is often correlated with this activity, which is assessed using methods like the Folin-Ciocalteu assay. For instance, studies have shown that methanol extracts can scavenge free radicals effectively, suggesting potential protective roles against oxidative stress in biological systems .

2. Antibacterial Effects

Methanol–magnesium (1/1) has demonstrated antibacterial properties in several studies. For example, methanol extracts from edible plants have shown selective antibacterial activity against multidrug-resistant Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating effectiveness . The presence of bioactive compounds such as flavonoids and polyphenols in these extracts contributes to their antibacterial efficacy.

3. Neuroprotective Potential

The metabolism of methanol in biological systems has implications for neuroprotection. While methanol itself is not directly toxic, its metabolic byproducts, particularly formaldehyde, are associated with neurotoxicity. However, magnesium plays a crucial role in neuroprotection by stabilizing neuronal membranes and modulating neurotransmitter release . Research suggests that compounds like methanol–magnesium may mitigate some neurotoxic effects through these mechanisms.

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of methanol extracts from various plants using the DPPH radical scavenging method. Results indicated that higher concentrations of phenolic compounds in the extracts correlated with increased antioxidant activity, highlighting the potential health benefits of methanol-based compounds in reducing oxidative stress .

Case Study 2: Antibacterial Synergy

Another investigation focused on the antibacterial activity of methanol extracts combined with conventional antibiotics against resistant bacterial strains. The study revealed that certain combinations enhanced the efficacy of antibiotics, suggesting that methanol extracts could serve as adjunctive therapies in treating infections caused by resistant pathogens .

Research Findings Summary

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.